molecular formula C5H12Cl2F2N2 B2610643 [(2S)-4,4-Difluoropyrrolidin-2-yl]methanamine;dihydrochloride CAS No. 2580093-61-2

[(2S)-4,4-Difluoropyrrolidin-2-yl]methanamine;dihydrochloride

Cat. No.: B2610643
CAS No.: 2580093-61-2
M. Wt: 209.06
InChI Key: YHCURVDCXOESEQ-FHNDMYTFSA-N
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Description

[(2S)-4,4-Difluoropyrrolidin-2-yl]methanamine;dihydrochloride is a chemical compound with the molecular formula C5H10F2N2.2HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

The synthesis of [(2S)-4,4-Difluoropyrrolidin-2-yl]methanamine;dihydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

[(2S)-4,4-Difluoropyrrolidin-2-yl]methanamine;dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[(2S)-4,4-Difluoropyrrolidin-2-yl]methanamine;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2S)-4,4-Difluoropyrrolidin-2-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

[(2S)-4,4-Difluoropyrrolidin-2-yl]methanamine;dihydrochloride can be compared with other pyrrolidine derivatives:

    [(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine: Similar structure but with a methyl group at the 1-position.

    [(2S)-4,4-Difluoropyrrolidin-2-yl]methanol: Similar structure but with a hydroxyl group instead of the methanamine group.

    [(2S)-4,4-Difluoropyrrolidin-2-yl]acetic acid: Similar structure but with an acetic acid group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(2S)-4,4-difluoropyrrolidin-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2N2.2ClH/c6-5(7)1-4(2-8)9-3-5;;/h4,9H,1-3,8H2;2*1H/t4-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCURVDCXOESEQ-FHNDMYTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(F)F)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC1(F)F)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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